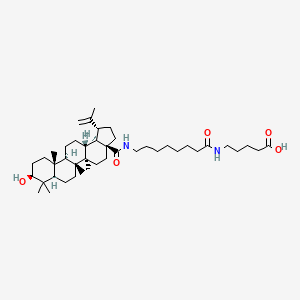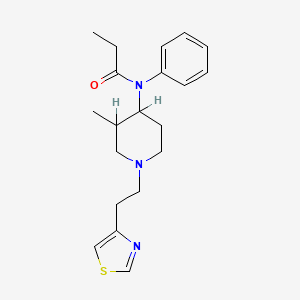
N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a phenylpropanamide moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the reaction of α-haloketones with thioamides under basic conditions . The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives. The final step involves the coupling of the thiazole and piperidine rings with the phenylpropanamide moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Coupling Reagents: EDCI, HOBt.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives .
Applications De Recherche Scientifique
N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The piperidine ring can interact with neurotransmitter receptors, potentially providing neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide is unique due to its combination of a thiazole ring, a piperidine ring, and a phenylpropanamide moiety. This unique structure allows it to interact with a diverse range of molecular targets, providing a broad spectrum of biological activities .
Propriétés
Numéro CAS |
97626-45-4 |
|---|---|
Formule moléculaire |
C20H27N3OS |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
N-[3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H27N3OS/c1-3-20(24)23(18-7-5-4-6-8-18)19-10-12-22(13-16(19)2)11-9-17-14-25-15-21-17/h4-8,14-16,19H,3,9-13H2,1-2H3 |
Clé InChI |
CABCXKKEYBMKPB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1C)CCC2=CSC=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


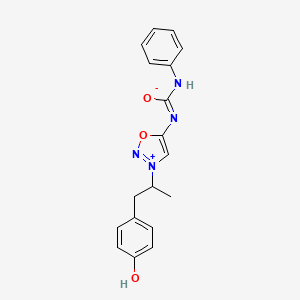
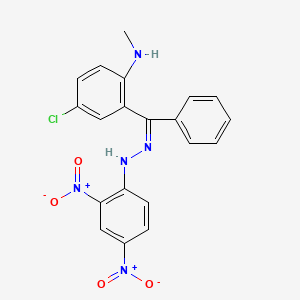
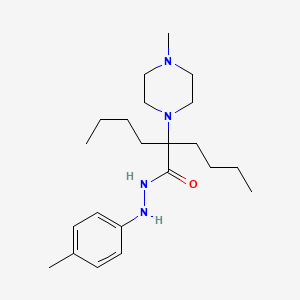
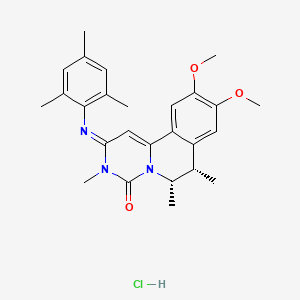
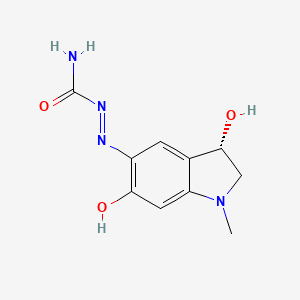
![3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione](/img/structure/B12742711.png)
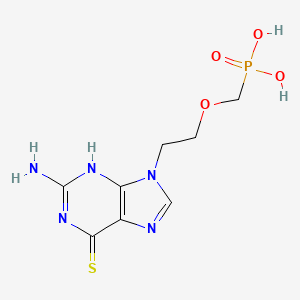

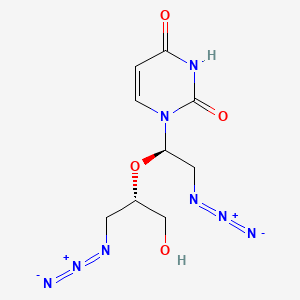
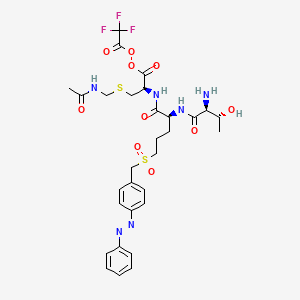
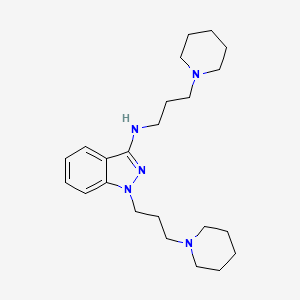
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)
